molecular formula C46H45N3O13S B13105538 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine

3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine

Cat. No.: B13105538
M. Wt: 879.9 g/mol
InChI Key: LIJCQHAPZLHFHU-QPHPTHAZSA-N
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Description

3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, which include a thymine base, a lyxofuranosyl sugar, and multiple protective groups such as dimethoxytrityl and nosyl groups. These structural features make it a valuable molecule for studies in organic synthesis, medicinal chemistry, and molecular biology.

Preparation Methods

The synthesis of 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the protection of the thymine base and the lyxofuranosyl sugar. The dimethoxytrityl group is commonly used to protect the 5’-hydroxyl group of the sugar, while the nosyl group protects the 3’-hydroxyl group. The 2,4-dimethoxybenzyl group is then introduced to the nitrogen atom of the thymine base through a nucleophilic substitution reaction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved purification techniques, and automation of reaction steps to increase yield and reduce production costs.

Chemical Reactions Analysis

3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine reagents like phenyliodine (III) bis(trifluoroacetate) (PIFA) for selective deprotection , and palladium-catalyzed hydrogenation for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions typically yield the free hydroxyl groups, while reduction reactions may lead to the formation of simpler derivatives of the compound.

Scientific Research Applications

This compound has several scientific research applications across various fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its protective groups allow for selective reactions at specific sites, making it valuable in multistep organic syntheses.

    Biology: The compound can be used in the study of nucleic acid interactions and modifications. Its thymine base allows it to mimic natural nucleotides, making it useful in DNA and RNA research.

    Medicine: Potential applications in drug development, particularly in the design of antiviral and anticancer agents. The unique structure of the compound may allow it to interact with specific molecular targets in cells.

Mechanism of Action

The mechanism of action of 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine is primarily related to its ability to interact with nucleic acids. The thymine base can form hydrogen bonds with adenine bases in DNA, allowing the compound to integrate into DNA strands. This integration can disrupt normal DNA function, leading to potential applications in antiviral and anticancer therapies. The protective groups on the compound also play a role in its mechanism of action by allowing selective reactions at specific sites, which can be exploited in targeted drug delivery and molecular biology research.

Comparison with Similar Compounds

Similar compounds to 3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4’-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine include other nucleoside analogs with protective groups. Examples include 5’-O-(4,4’-dimethoxytrityl)thymidine and 3-O-dimethoxytrityl-2-deoxyribose-5-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite These compounds share similar structural features, such as the presence of protective groups and nucleoside bases, but differ in the specific protective groups and sugar moieties used

Properties

Molecular Formula

C46H45N3O13S

Molecular Weight

879.9 g/mol

IUPAC Name

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-11-18-38(58-4)25-40(31)59-5)43-26-41(62-63(54,55)39-23-16-35(17-24-39)49(52)53)42(61-43)29-60-46(32-9-7-6-8-10-32,33-12-19-36(56-2)20-13-33)34-14-21-37(57-3)22-15-34/h6-25,27,41-43H,26,28-29H2,1-5H3/t41-,42-,43-/m1/s1

InChI Key

LIJCQHAPZLHFHU-QPHPTHAZSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-]

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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